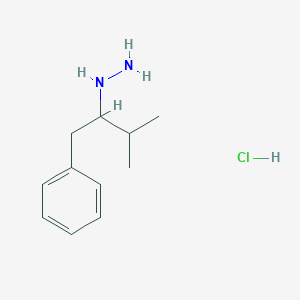
(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride
Overview
Description
(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄N₂Cl. It is a derivative of hydrazine, which is a well-known reducing agent and a building block in organic synthesis. This compound features a phenyl group attached to a butan-2-yl chain with a methyl group at the third carbon and a hydrazine group at the second carbon, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Hydrazine Derivatives Synthesis: The compound can be synthesized by reacting (3-methyl-1-phenylbutan-2-one) with hydrazine hydrate in an acidic medium. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as acids or bases can also be employed to improve yield and purity.
Types of Reactions:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds, such as nitroso derivatives.
Reduction: The compound can act as a reducing agent in reactions, reducing other compounds to simpler forms.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitrous acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as bromine and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, oximes, and other nitrogen oxides.
Reduction: Amine derivatives and other reduced forms.
Substitution: Brominated or acylated derivatives of the phenyl group.
Scientific Research Applications
(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride exerts its effects depends on its specific application. In organic synthesis, it typically acts as a nucleophile or a reducing agent. The hydrazine group can attack electrophilic centers, leading to the formation of new bonds. In biochemical assays, it may interact with enzymes or other biomolecules, affecting their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Biomolecules: It can interact with proteins, nucleic acids, and other biomolecules, affecting their function.
Comparison with Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Hydrazobenzene: A compound with two phenyl groups attached to a hydrazine moiety.
Properties
IUPAC Name |
(3-methyl-1-phenylbutan-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-9(2)11(13-12)8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPFXPXALUFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)

![[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1430652.png)
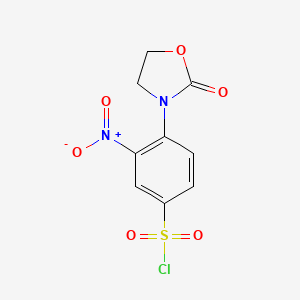
![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)
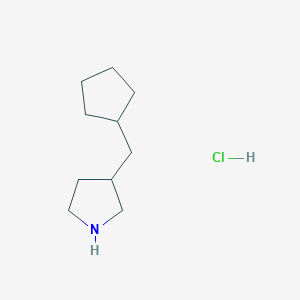
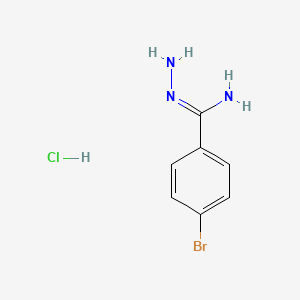

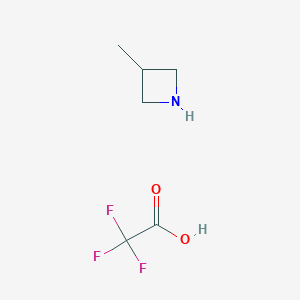

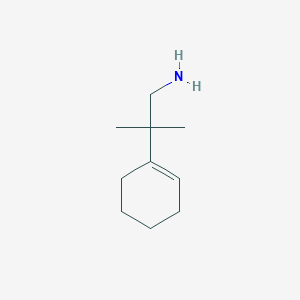

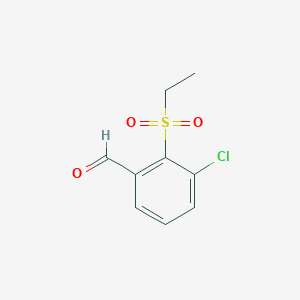
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)
